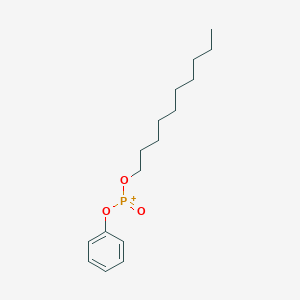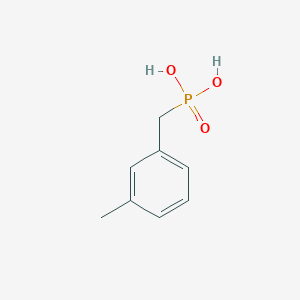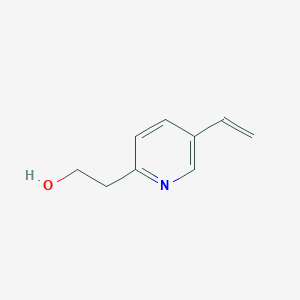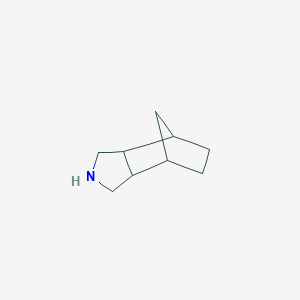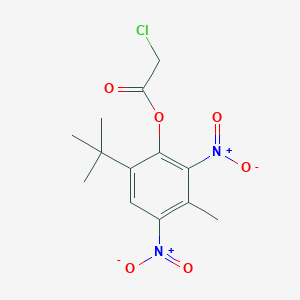![molecular formula C14H12N2 B100786 3-Methyl-2-phenylpyrazolo[1,5-a]pyridine CAS No. 17408-32-1](/img/structure/B100786.png)
3-Methyl-2-phenylpyrazolo[1,5-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-2-phenylpyrazolo[1,5-a]pyridine, commonly known as MPP, is a heterocyclic compound that belongs to the pyrazolopyridine family. MPP is a versatile molecule that has been extensively used in scientific research for its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of MPP is not fully understood. However, it has been reported to interact with various biological targets, including enzymes, receptors, and ion channels. MPP has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. MPP has also been reported to interact with the cannabinoid receptor type 1 (CB1) and the transient receptor potential vanilloid type 1 (TRPV1) ion channel.
Efectos Bioquímicos Y Fisiológicos
MPP has been reported to exhibit various biochemical and physiological effects. MPP has been reported to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. MPP has also been reported to induce apoptosis, a programmed cell death, in cancer cells. MPP has been reported to exhibit anti-microbial activity against various bacterial and fungal strains. MPP has also been reported to exhibit anti-viral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPP has several advantages for lab experiments, including its easy synthesis, high yield, and low cost. MPP is also stable under various conditions, making it suitable for various experimental conditions. However, MPP has some limitations, including its low solubility in water, which may limit its use in some biological assays.
Direcciones Futuras
MPP has potential applications in various fields, including medicinal chemistry, pharmacology, and material science. Future research directions include the synthesis of MPP derivatives with improved biological activities, the elucidation of the mechanism of action of MPP, and the development of MPP-based materials with potential applications in catalysis and sensing.
Métodos De Síntesis
MPP can be synthesized using various methods, including the one-pot synthesis method, microwave-assisted synthesis method, and solvent-free synthesis method. The one-pot synthesis method involves the reaction of 2-aminopyridine and 2-bromoacetophenone in the presence of a base and a solvent. The microwave-assisted synthesis method involves the reaction of 2-aminopyridine, 2-bromoacetophenone, and a base in a solvent under microwave irradiation. The solvent-free synthesis method involves the reaction of 2-aminopyridine and 2-bromoacetophenone under high-speed ball milling.
Aplicaciones Científicas De Investigación
MPP has been extensively used in scientific research for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. MPP has been reported to exhibit various biological activities, including anti-inflammatory, anti-cancer, anti-microbial, and anti-viral activities. MPP has also been used as a building block for the synthesis of various compounds with potential biological activities.
Propiedades
Número CAS |
17408-32-1 |
|---|---|
Nombre del producto |
3-Methyl-2-phenylpyrazolo[1,5-a]pyridine |
Fórmula molecular |
C14H12N2 |
Peso molecular |
208.26 g/mol |
Nombre IUPAC |
3-methyl-2-phenylpyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C14H12N2/c1-11-13-9-5-6-10-16(13)15-14(11)12-7-3-2-4-8-12/h2-10H,1H3 |
Clave InChI |
ORZSSAOPOAUMTL-UHFFFAOYSA-N |
SMILES |
CC1=C2C=CC=CN2N=C1C3=CC=CC=C3 |
SMILES canónico |
CC1=C2C=CC=CN2N=C1C3=CC=CC=C3 |
Sinónimos |
3-Methyl-2-phenylpyrazolo[1,5-a]pyridine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



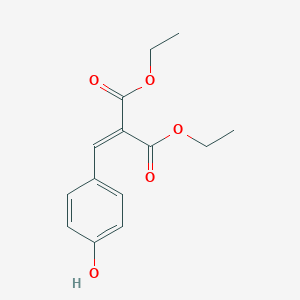
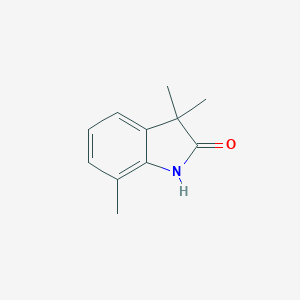
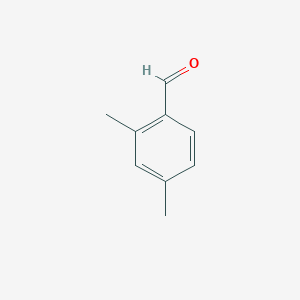
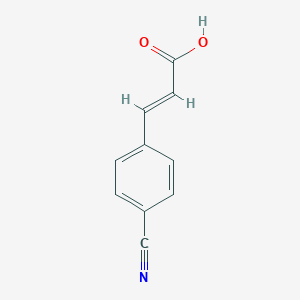
![Bicyclo[3.1.0]hexan-2-one, 1,5-di-tert-butyl-3,3-dimethyl-](/img/structure/B100709.png)
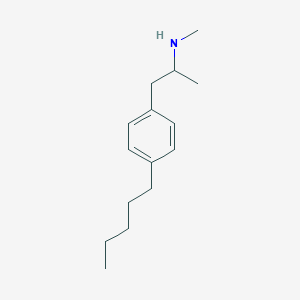
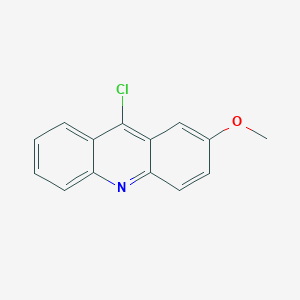
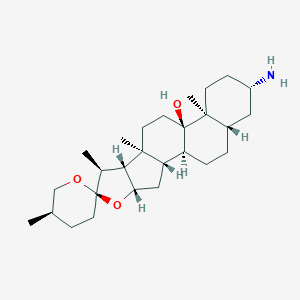
![4-[(2,4-Dinitrophenyl)azo]-N-(2-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide](/img/structure/B100720.png)
